(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a triazole ring, a methoxyphenyl group, and a pyrrolidinyl group. Compounds containing triazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction.
Incorporation of the Pyrrolidinyl Group: This can be done through a reductive amination reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions may vary depending on the specific substitution, but typical reagents include halides and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, it might be used to study the effects of triazole-containing compounds on various biological systems.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as antifungal, antibacterial, or anticancer agents.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action for (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes or interact with receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Phenyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the methoxy group.
(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and reactivity.
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)triazol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N4O2/c1-20-12-6-4-11(5-7-12)18-10-13(15-16-18)14(19)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3 |
InChI Key |
WECKUHZXJWBOFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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